molecular formula C15H17N3O6 B2553020 Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 303066-31-1

Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2553020
CAS No.: 303066-31-1
M. Wt: 335.316
InChI Key: ZCGLGAOBEHCNKZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves an aldehyde, urea/thiourea, and a β-ketoester under acidic conditions . The compound features a 2-methoxy-5-nitrophenyl substituent at the C4 position, which introduces both electron-donating (methoxy) and electron-withdrawing (nitro) groups. Such structural motifs are associated with enhanced biological activity, particularly in anticancer research, where DHPM derivatives are studied as inhibitors of targets like mitotic kinesin Eg5 .

Properties

IUPAC Name

ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-4-24-14(19)12-8(2)16-15(20)17-13(12)10-7-9(18(21)22)5-6-11(10)23-3/h5-7,13H,4H2,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLGAOBEHCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the nitrophenyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs.

Chemical Reactions Analysis

Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific functional groups with others, depending on the reagents used.

Common reagents and conditions for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The C4 aromatic substituent significantly influences the physicochemical and biological properties of DHPM derivatives. Key comparisons include:

Compound Name C4 Substituent Key Properties/Applications Reference(s)
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 5-Bromo-2-hydroxyphenyl Bromine enhances electrophilicity; hydroxyl group may improve solubility
Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-DHPM-5-carboxylate Imidazo[2,1-b]thiazole Heterocyclic moiety increases rigidity; potential antitubercular/antitumor activity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Chlorophenyl Chlorine improves lipophilicity; studied in green synthesis protocols
Ethyl 4-(3-nitrophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 3-Nitrophenyl Nitro group enhances cytotoxicity (IC50: 314.3 µM against HepG-2)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Hydroxyphenyl Hydroxyl group may reduce metabolic stability but improve hydrogen bonding
Ethyl 4-(2',4'-dichlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 2',4'-Dichlorophenyl High melting point (249–251°C); dichloro substitution enhances thermal stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) improve cytotoxicity and thermal stability but may reduce solubility.
  • Electron-donating groups (e.g., methoxy, hydroxy) enhance solubility and hydrogen-bonding capacity, critical for target binding .

Key Trends :

  • Solvent-less protocols (e.g., CuCl₂·2H₂O) reduce reaction time and improve yields .
  • Ionic liquid catalysts (e.g., DABCO₂CuCl₄) enhance efficiency and recyclability .

Insights :

  • Nitro groups at C4 correlate with moderate cytotoxicity, while bromophenyl substituents show higher potency .
  • Thiophene-containing analogs exhibit superior antitumor activity, likely due to enhanced π-π stacking with biological targets .

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